molecular formula C17H18ClNOS B5214420 2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide CAS No. 6172-29-8

2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B5214420
CAS No.: 6172-29-8
M. Wt: 319.8 g/mol
InChI Key: GWFPONQTIJHZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide is an organic compound that features a sulfanyl group attached to a chlorophenyl ring and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated precursor under basic conditions to form the 4-chlorophenylsulfanyl intermediate.

    Amidation reaction: The intermediate is then reacted with 2,6-dimethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It can be used to study the interaction of sulfanyl-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of the target protein. The propanamide moiety can also interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-(2-cyanophenyl)propanamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyanophenyl)propanamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanamide is unique due to the presence of the 2,6-dimethylphenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2,6-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-11-5-4-6-12(2)16(11)19-17(20)13(3)21-15-9-7-14(18)8-10-15/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFPONQTIJHZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977307
Record name 2-[(4-Chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6172-29-8
Record name 2-[(4-Chlorophenyl)sulfanyl]-N-(2,6-dimethylphenyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.